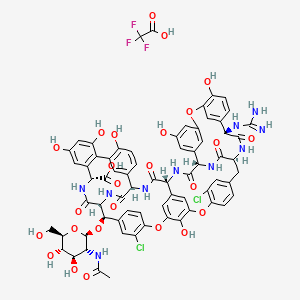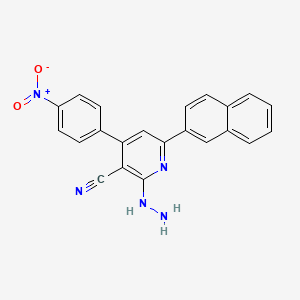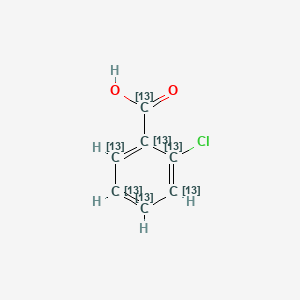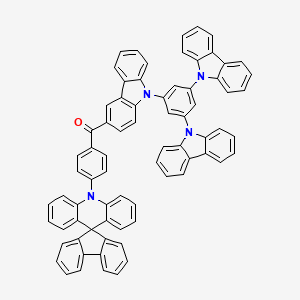
Antimicrobial agent-12
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antimicrobial Agent-12 is a chemical compound known for its potent ability to inhibit the growth of microorganisms, including bacteria, fungi, and viruses This compound is part of a broader class of antimicrobial agents that are essential in combating infections and preventing the spread of diseases
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Antimicrobial Agent-12 typically involves a multi-step chemical process. The initial step often includes the formation of a core structure through a series of condensation reactions. Subsequent steps may involve the introduction of functional groups that enhance the antimicrobial properties of the compound. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the compound. Parameters such as temperature, pressure, and reaction time are carefully controlled. The final product is then purified using techniques like crystallization, distillation, or chromatography to remove any impurities.
化学反应分析
Types of Reactions: Antimicrobial Agent-12 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The opposite of oxidation, reduction involves the gain of electrons or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: In this reaction, one functional group in the molecule is replaced by another, which can significantly alter the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or peroxides, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
科学研究应用
Antimicrobial Agent-12 has a wide range of applications in scientific research:
Chemistry: Used as a reagent in synthetic chemistry to develop new compounds with enhanced antimicrobial properties.
Biology: Employed in microbiological studies to understand the mechanisms of microbial resistance and to develop new antimicrobial strategies.
Medicine: Incorporated into pharmaceutical formulations to treat infections caused by bacteria, fungi, and viruses. It is also used in the development of new antibiotics and antiseptics.
Industry: Utilized in the production of antimicrobial coatings for medical devices, textiles, and food packaging to prevent microbial contamination.
作用机制
The mechanism of action of Antimicrobial Agent-12 involves multiple pathways:
Cell Membrane Disruption: The compound interacts with the microbial cell membrane, causing structural damage and increased permeability, leading to cell lysis.
Inhibition of Enzyme Activity: It targets specific enzymes essential for microbial metabolism, thereby inhibiting their activity and preventing the growth and replication of microorganisms.
DNA Interference: this compound can bind to microbial DNA, interfering with replication and transcription processes, ultimately leading to cell death.
相似化合物的比较
Penicillin: A well-known antibiotic that targets bacterial cell wall synthesis.
Sulfonamides: Synthetic antimicrobial agents that inhibit folic acid synthesis in bacteria.
Quinolones: Antibiotics that interfere with bacterial DNA replication.
Uniqueness of Antimicrobial Agent-12: What sets this compound apart from these compounds is its broad-spectrum activity and its ability to target multiple pathways simultaneously. This multi-target approach reduces the likelihood of resistance development and enhances its effectiveness against a wide range of microorganisms.
属性
分子式 |
C69H61Cl2F3N10O25 |
|---|---|
分子量 |
1558.2 g/mol |
IUPAC 名称 |
(1S,2R,19S,22R,34S,37R,40R,52R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-carbamimidamido-5,15-dichloro-26,31,44,47,49,64-hexahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C67H60Cl2N10O23.C2HF3O2/c1-23(81)72-53-57(89)56(88)46(22-80)101-66(53)102-58-27-5-9-42(36(69)15-27)100-45-18-29-17-44(55(45)87)99-41-8-2-24(10-35(41)68)11-37-59(90)74-50(28-12-30(82)19-32(13-28)98-43-16-26(4-7-39(43)85)49(60(91)73-37)79-67(70)71)62(93)76-51(29)63(94)75-48-25-3-6-38(84)33(14-25)47-34(20-31(83)21-40(47)86)52(65(96)97)77-64(95)54(58)78-61(48)92;3-2(4,5)1(6)7/h2-10,12-21,37,46,48-54,56-58,66,80,82-89H,11,22H2,1H3,(H,72,81)(H,73,91)(H,74,90)(H,75,94)(H,76,93)(H,77,95)(H,78,92)(H,96,97)(H4,70,71,79);(H,6,7)/t37-,46+,48+,49+,50-,51+,52+,53+,54-,56+,57+,58+,66-;/m0./s1 |
InChI 键 |
IMGDSUZYDMHGCG-QEEFTNOSSA-N |
手性 SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]3C(=O)N[C@H](C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)[C@H](C(=O)N3)NC(=O)[C@H]6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O)OC9=C(C=C(C[C@H]1C(=O)N[C@@H](C2=CC(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N1)NC(=N)N)O)O)C(=O)N6)C=C9)Cl)O)C(=O)O)CO)O)O.C(=O)(C(F)(F)F)O |
规范 SMILES |
CC(=O)NC1C(C(C(OC1OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)O)C5=C(C=CC(=C5)C(C(=O)N3)NC(=O)C6C7=CC(=C(C(=C7)OC8=C(C=C2C=C8)Cl)O)OC9=C(C=C(CC1C(=O)NC(C2=CC(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)NC(=N)N)O)O)C(=O)N6)C=C9)Cl)O)C(=O)O)CO)O)O.C(=O)(C(F)(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![6-[2-[4-[Bis(4-methylphenyl)methylidene]piperidin-1-yl]ethyl]-3,7-dimethyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12412595.png)


![2-[(1S,2S)-1-Ethyl-2-(phenylmethoxy)propyl]-2,4-dihydro-4-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]-3H-1,2,4-triazol-3-one-d4](/img/structure/B12412611.png)

